molecular formula C12H19NO B13744523 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine CAS No. 26070-48-4

1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine

Cat. No.: B13744523
CAS No.: 26070-48-4
M. Wt: 193.28 g/mol
InChI Key: AJFFSDGMWVFXFC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propan-2-amine chain

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other suitable reducing agents to obtain this compound .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine involves its interaction with various molecular targets and pathways. It acts as a potent and selective serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This compound also interacts with alpha receptors, mediating its effects through these pathways .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be compared with other similar compounds, such as:

Properties

CAS No.

26070-48-4

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3

InChI Key

AJFFSDGMWVFXFC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(C)C

Origin of Product

United States

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